molecular formula C20H24N2O3S B2983839 N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1091475-24-9

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2983839
CAS RN: 1091475-24-9
M. Wt: 372.48
InChI Key: XBRUWCJAKQWLAR-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a cyclopentyl group, a thiophenyl group, and an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The methoxyphenyl and thiophenyl groups are aromatic, meaning they contain a ring of atoms with delocalized electrons .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the oxalamide group might be susceptible to hydrolysis, while the aromatic groups might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

High-performance Liquid Chromatography Applications

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been explored for their utility in high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with a structural similarity to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been used as a fluorogenic labeling reagent for the HPLC of biologically important thiols. This methodology enables the selective and rapid detection of thiols, offering applications in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis of Di- and Mono-oxalamides

Research into the synthesis of oxalamides, which are structurally related to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has led to the development of novel synthetic approaches. A study demonstrated a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the potential for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from similar precursors. This method is simple, high-yielding, and provides a new formula for anthranilic acid derivatives and oxalamides, suggesting its utility in the synthesis of compounds related to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

In the realm of organic synthesis, copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides have been explored. The catalyst system Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, similar in structure to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been shown to be effective for Goldberg amidation with less reactive (hetero)aryl chlorides. This catalytic system is versatile, accommodating a wide range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, indicating its potential utility in the synthesis of complex organic molecules (De, Yin, & Ma, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, it might have side effects. If it’s a chemical reagent, it might be toxic or corrosive .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, researchers might investigate its efficacy and safety in clinical trials .

properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-25-16-8-6-15(7-9-16)20(10-2-3-11-20)14-22-19(24)18(23)21-13-17-5-4-12-26-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRUWCJAKQWLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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